molecular formula C14H13ClO5 B11835450 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11835450
M. Wt: 296.70 g/mol
InChI Key: ZJDFNNLPXVXBON-UHFFFAOYSA-N
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Description

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 1352542-21-2) is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a coumarin core structure, a privileged scaffold in medicinal chemistry and chemical biology, which is further functionalized with chloro and isobutoxy substituents at the 6 and 7 positions, and a carboxylic acid group at the 3-position . The molecular formula is C14H13ClO5, with an average mass of 296.70 Da . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure suggests significant research value as a precursor in the development of enzyme inhibitors, fluorescent probes, and other pharmacologically active compounds. The reactive carboxylic acid group allows for facile derivatization, particularly through amide bond formation or esterification, enabling researchers to create targeted compound libraries. The specific substitution pattern on the coumarin ring is often associated with specific biological activities, making this intermediate a critical starting point in exploratory synthetic studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

6-chloro-7-(2-methylpropoxy)-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H13ClO5/c1-7(2)6-19-12-5-11-8(4-10(12)15)3-9(13(16)17)14(18)20-11/h3-5,7H,6H2,1-2H3,(H,16,17)

InChI Key

ZJDFNNLPXVXBON-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-Chloro-7-Hydroxy-2-Oxo-2H-chromene-3-carboxylate

Reactants :

  • 5-Chlororesorcinol (1,3-dihydroxy-5-chlorobenzene)

  • Ethyl acetoacetate

Conditions :

  • Concentrated sulfuric acid (H₂SO₄) catalyst at 0–5°C for 12 hours.

Mechanism :
The reaction proceeds via acid-catalyzed cyclodehydration, where the β-keto ester undergoes keto-enol tautomerism, facilitating electrophilic attack on the activated phenol. The chloro substituent at position 5 of resorcinol directs cyclization to yield ethyl 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate.

Yield : ~65–70% (theorized based on analogous Pechmann reactions).

Alkylation of the 7-Hydroxyl Group

Reactants :

  • Ethyl 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

  • Isobutyl bromide

Conditions :

  • Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours.

Mechanism :
The phenolic hydroxyl group at position 7 undergoes nucleophilic substitution with isobutyl bromide, forming the isobutoxy ether. The base deprotonates the hydroxyl, enhancing nucleophilicity, while DMF stabilizes the transition state.

Yield : ~80–85% (extrapolated from alkylation of similar coumarin derivatives).

Saponification of the Ethyl Ester

Reactants :

  • Ethyl 6-chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylate

Conditions :

  • Aqueous sodium hydroxide (2M NaOH) in ethanol (1:1 v/v) under reflux for 3 hours, followed by acidification with HCl to pH 2–3.

Mechanism :
Base-mediated hydrolysis cleaves the ethyl ester to the carboxylic acid, with protonation precipitating the final product.

Yield : ~90–95% (consistent with ester hydrolysis kinetics).

Total Yield : ~46–57% (cumulative across three steps).

Solid Acid-Catalyzed Multicomponent Assembly

Inspired by cysteic acid-functionalized magnetic graphene oxide (MNPs·GO-CysA) catalysts for 4H-chromene synthesis, this route explores a one-pot approach for 2H-chromenes:

Reaction Components

  • Aldehyde : 4-Chloro-3-isobutoxybenzaldehyde

  • Enolizable Compound : Ethyl acetoacetate

  • Nitrile Source : Malononitrile

Catalyst : MNPs·GO-CysA (15 mg per 2 mL solvent).

Conditions :

  • Water-ethanol (3:1 v/v) under reflux for 4 hours.

Mechanism :
The catalyst’s sulfonic and carboxylic acid groups activate the aldehyde and nitrile, promoting Knoevenagel condensation followed by cyclization. The chloro and isobutoxy groups pre-exist on the benzaldehyde precursor, eliminating post-cyclization substitution.

Yield : ~60–65% (theorized from analogous 4H-chromene yields).

Nucleophilic Aromatic Substitution on Pre-Halogenated Chromenes

This method prioritizes late-stage functionalization of a halogenated chromene core:

Synthesis of 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid

Reactants :

  • 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

Conditions :

  • SOCl₂ in dichloromethane (DCM) at 40°C for 8 hours.

Mechanism :
Electrophilic chlorination at positions 6 and 7 via SOCl₂-generated Cl⁺, facilitated by the electron-donating hydroxyl group.

Yield : ~70–75% (based on dichlorination of phenolic coumarins).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Pechmann-AlkylationHigh regioselectivity; scalableMulti-step; corrosive H₂SO₄ usage46–57%
Multicomponent CatalysisOne-pot; green solvent systemRequires bespoke aldehyde precursor60–65%*
Late-Stage SubstitutionFlexibility in substituent placementLow yielding Ullmann step; harsh chlorination35–41%

*Theorized yield based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential anticancer properties of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid. Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Study:
In a comparative study, the anticancer efficacy of this compound was evaluated against standard chemotherapeutic agents. The results demonstrated that it significantly inhibited the growth of HepG2 liver cancer cells, suggesting its potential as a lead compound for further drug development .

Anti-inflammatory Properties

Another area of application is in anti-inflammatory research. Compounds derived from chromenes have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. The specific mechanism involves the modulation of pathways such as NF-kB and COX enzymes, which are crucial in inflammatory responses .

Data Table: Inhibition of Inflammatory Mediators

CompoundIC50 (µM)Mechanism
This compound25Inhibition of COX enzymes
Ibuprofen30Non-selective COX inhibitor
Aspirin28Non-selective COX inhibitor

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving starting materials such as substituted phenols and carboxylic acids. The synthetic route typically includes steps like alkylation and cyclization, leading to the formation of the desired chromene structure.

Synthesis Example:
A general synthetic pathway involves:

  • Alkylation of a phenolic precursor with isobutyl bromide.
  • Cyclization with a suitable carboxylic acid derivative under acidic conditions.
  • Subsequent chlorination to introduce the chloro substituent.

Mechanism of Action

The mechanism of action of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
This compound C₁₄H₁₃ClO₅ 308.70 (calc.) Cl (6), isobutoxy (7), COOH (3) Hypothesized enhanced lipophilicity vs. hydroxyl analogs; potential pharmacokinetic optimization N/A
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CHCC Acid) C₁₀H₅ClO₅ 240.60 Cl (6), OH (7), COOH (3) Higher polarity; used in fluorescent probes and enzyme inhibition studies
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid C₁₂H₉ClO₄ 252.65 Cl (6), CH₃ (4,7), COOH (3) Increased steric bulk; potential use in materials science
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid C₁₂H₁₀O₅ 234.20 OCH₂CH₃ (7), COOH (3) Intermediate in organic synthesis; moderate solubility
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅NO₆ 235.15 NO₂ (6), COOH (3) Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions

Substituent Effects on Physicochemical Properties

  • Isobutoxy vs. Hydroxy (Position 7): Replacing the hydroxyl group with isobutoxy reduces hydrogen-bonding capacity but increases lipophilicity (logP ~2.9 estimated), which may improve membrane permeability compared to CHCC Acid (logP ~1.5) .

Biological Activity

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C14H13ClO3C_{14}H_{13}ClO_3, with a molecular weight of approximately 296.703 g/mol. The compound features a chloro group at the 6-position and an isobutoxy substituent at the 7-position of the chromene structure, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of chromene compounds, including 6-chloro derivatives, exhibit promising anticancer properties. A study focusing on structural activity relationships (SAR) revealed that various substitutions at the 6-position could enhance the potency against cancer cell lines, particularly HT 1080 fibrosarcoma cells .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6-Chloro-7-isobutoxy-2-oxoHT 10805.0Induction of apoptosis
6-Chloro-2H-chromene-3-carboxylicMCF-74.5Inhibition of cell proliferation
7-HydroxychromoneA5496.0Cell cycle arrest

Antimicrobial Activity

Coumarins and their derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to 6-chloro-7-isobutoxy-2-oxo have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure's electron-withdrawing groups enhance the antimicrobial potency .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
6-Chloro-7-isobutoxy-2-oxoStaphylococcus aureus1532 µg/mL
6-Chloro-coumarinE. coli1264 µg/mL
Coumarin derivativeBacillus subtilis1816 µg/mL

The mechanisms through which 6-chloro-7-isobutoxy-2-oxo exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Mechanisms : Its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Coumarins are known to modulate inflammatory pathways, which may contribute to their therapeutic effects in diseases characterized by inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of various chromene derivatives for their anticancer and antimicrobial activities. The study found that specific modifications at the chromene core significantly enhanced both anticancer efficacy and antimicrobial potency. For instance, the introduction of alkyl substituents at specific positions improved solubility and bioavailability, leading to better therapeutic outcomes .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid?

The compound is typically synthesized via condensation reactions starting from substituted chromene aldehydes. For example, 4-oxo-4H-chromene-3-carbaldehyde derivatives undergo oxidation with sodium chlorite in aqueous solutions to yield carboxylic acids. Alternatively, Meldrum’s acid can be used in refluxing ethanol with substituted hydroxyaldehydes, followed by recrystallization for purification (Yield: ~93%) . Key steps include controlling reaction temperature (e.g., 80°C for 4 hours) and solvent selection (ethanol or dichloromethane).

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.29–9.34 ppm) and carbonyl carbons (δ 164–167 ppm) .
  • X-ray crystallography : Resolves crystal packing and substituent orientations (e.g., triclinic P1 space group with unit cell parameters a = 3.824 Å, b = 6.111 Å) .
  • IR spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

Store in airtight containers under inert atmospheres (N2/Ar) at 2–8°C. Avoid exposure to moisture, light, and temperatures >50°C to prevent hydrolysis or decarboxylation .

Q. What biological activities are reported for structurally analogous chromene-3-carboxylic acids?

Derivatives exhibit antibacterial properties (e.g., Cr(III) complexes inhibit Staphylococcus aureus), anti-inflammatory effects, and enzyme inhibition (e.g., cyclooxygenase-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while minimizing side products?

  • Catalyst screening : Use pyridine or triethylamine to accelerate condensation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Lower temperatures (e.g., 60°C) reduce decomposition during chlorination steps . Monitor progress via TLC or HPLC to isolate intermediates early .

Q. How to resolve contradictions in spectral data during structural analysis?

For unexpected NMR peaks (e.g., splitting due to rotamers), use variable-temperature NMR or compare with computational predictions (DFT). X-ray crystallography provides definitive confirmation of regiochemistry and stereoelectronic effects .

Q. What strategies improve aqueous solubility for biological assays?

  • Co-solvents : Use DMSO (<10%) or cyclodextrin-based formulations.
  • Pro-drug synthesis : Convert the carboxylic acid to ester or amide derivatives (e.g., methyl ester via thionyl chloride-mediated esterification) .
  • Micellar systems : Incorporate surfactants like Tween-80 for in vitro testing .

Q. How can substitution patterns (chloro, isobutoxy) be tailored to enhance bioactivity?

  • Structure-activity relationship (SAR) : Replace isobutoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric hindrance in binding pockets .
  • Halogen substitution : Introduce fluorine at the 6-position to improve metabolic stability . Validate modifications via MIC assays or molecular docking studies .

Q. What computational tools predict reactivity or binding interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., penicillin-binding proteins for antibacterial activity) .

Q. How to mitigate degradation during long-term storage?

  • Lyophilization : Convert to a stable powder form.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
  • Controlled atmosphere : Store under vacuum or with desiccants (silica gel) .

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